1-甲基-D-脯氨酸

描述

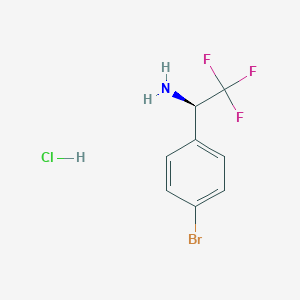

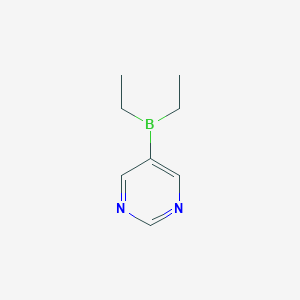

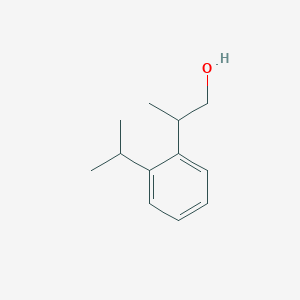

1-Methyl-D-Proline is a derivative of the amino acid proline, which is known for its unique cyclic structure that plays a crucial role in the folding of many proteins. The methylated form of proline, such as 1-methyl-D-proline, can be isolated from natural sources like young apple fruits, as suggested by the identification of a compound referred to as D1, which was found to be identical to γ-methyl proline .

Synthesis Analysis

The synthesis of proline derivatives, including 1-methyl-D-proline, can be achieved through various organic reactions. For instance, proline-catalyzed reactions have been developed to create beta-amino carbonyl compounds, which are valuable intermediates in the synthesis of amino alcohols and other compounds . Additionally, proline derivatives can be synthesized from D-glycals, as demonstrated by the creation of O-benzyl protected proline derivatives, which have applications in the synthesis of complex molecules like polysubstituted pyrrolizidines and bioactive pyrrolidines .

Molecular Structure Analysis

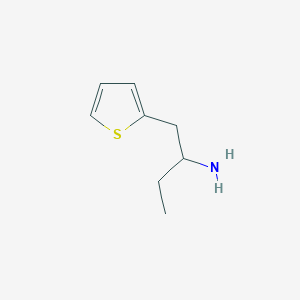

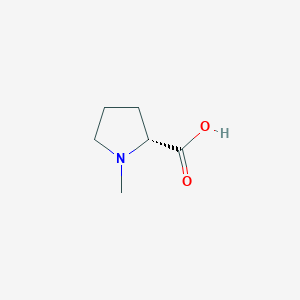

The molecular structure of proline derivatives, including 1-methyl-D-proline, is characterized by the presence of a methyl group attached to the proline ring. This modification can influence the conformational properties of the amino acid, as seen in the case of γ-(4S)-trifluoromethyl proline, which was found to have similar amide bond characteristics to proline itself . The unique cyclic structure of proline and its derivatives affects their positioning in the ribosomal active site during protein synthesis, distinguishing them from other amino acids .

Chemical Reactions Analysis

Proline and its derivatives are known to catalyze a variety of chemical reactions. For example, proline can catalyze α-aminoxylation reactions, which are important for synthesizing optically pure compounds and can lead to the creation of enantiomerically pure 1,2-diols . These reactions are part of a broader set of organocatalytic reactions that proline can facilitate, contributing to the synthesis of biologically active compounds and natural products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methyl-D-proline would be influenced by its methylated structure. While specific details are not provided in the abstracts, it can be inferred that the methyl group would affect the compound's hydrophobicity, solubility, and reactivity. The empirical formula and elementary analysis of the compound isolated from apple fruits suggest a C6 compound with a composition that closely matches that of methyl proline . The presence of the methyl group could also impact the compound's ability to participate in organocatalytic reactions and its behavior in biological systems.

科学研究应用

植物研究中的甲基脯氨酸

- 幼苹果: 一项研究从年轻的伍斯特帕美苹果中鉴定出一种化合物,最初认为是一种“新的”氨基酸,即 γ-甲基脯氨酸。这一发现表明水果中存在甲基化脯氨酸衍生物,以及它们在植物生物化学中的潜在作用 (Hulme & Arthington, 1954)。

神经生物学

- NMDA 受体激活: 对 CA1 海马锥体细胞的研究表明,L-脯氨酸可以诱导细胞放电并阻止对刺激的反应,表明通过 NMDA 受体参与去极化。这项研究有助于理解脯氨酸相关化合物在高脯氨酸血症等神经系统疾病中的神经兴奋性和神经毒性作用 (Martin, Ault, & Nadler, 1992)。

遗传学和分子生物学

- 组蛋白修饰: 一项研究将脯氨酸异构化确定为一种关键的组蛋白修饰。脯氨酸异构酶 Fpr4 催化 H3 脯氨酸 P30 和 P38 的异构化,影响基因表达和组蛋白甲基化,突出了脯氨酸衍生物在遗传调控中的重要性 (Nelson, Santos‐Rosa, & Kouzarides, 2006)。

农业科学

- 植物抗逆性: 植物中甘氨酸甜菜碱和脯氨酸的积累与增加的抗逆性有关。这表明甲基化脯氨酸在提高植物对环境胁迫的恢复力中具有潜在作用 (Ashraf & Foolad, 2007)。

化学

- 有机合成中的环化: 一项研究展示了氨基锌烯醇环化用于合成顺式-3-取代脯氨酸-均苯丙氨酸衍生物,说明了脯氨酸衍生物在药物化学中的重要性 (Mothes, Lavielle, & Karoyan, 2008)。

生物物理学

- 植物研究中的核磁共振 (NMR) 光谱: 通过核磁共振 (NMR) 光谱估算植物提取物中的脯氨酸和其他化合物,突出了脯氨酸衍生物在生物物理学研究中的作用 (Jones, Naidu, Starr, & Paleg, 1986)。

低温生物学

- 哺乳动物卵母细胞冷冻保存: 关于 L-脯氨酸在小鼠卵母细胞冷冻保存中的冷保护特性的研究表明,脯氨酸衍生物在生殖生物学和冷冻保存技术中具有潜在应用 (Zhang et al., 2016)。

安全和危害

Safety data sheets suggest that exposure to 1-Methyl-D-Proline should be avoided. It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised . In case of accidental release, it is recommended to avoid dust formation and to ensure adequate ventilation .

未来方向

Further characterization of how proline metabolism is regulated during infection would provide new insights into the role of proline in pathogenesis . Biochemical and structural characterization of proline metabolic enzymes from different pathogens could lead to new tools for exploring proline metabolism during infection and possibly new therapeutic compounds .

属性

IUPAC Name |

(2R)-1-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLQUGTUXBXTLF-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357529 | |

| Record name | 1-methyl-D-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-D-Proline | |

CAS RN |

58123-62-9 | |

| Record name | 1-methyl-D-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1-methylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 2-[(1-naphthylamino)methylene]malonate](/img/structure/B152074.png)